Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-methoxyphenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBKCDYXZLFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for Ethyl 2 2 Methoxyphenyl Sulfanylacetate
Direct Esterification Approaches for Ethyl 2-(2-methoxyphenyl)sulfanylacetate
Direct esterification methods offer a straightforward and often more atom-economical approach to the target molecule. These strategies typically involve the formation of the ester functionality in a single key step from readily accessible precursors.
Condensation Reactions Involving 2-Methoxyphenyl Thiol and Ethyl Haloacetates
A primary and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between 2-methoxyphenyl thiol and an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). This reaction, a classic example of a Williamson ether synthesis analogue for thioethers, proceeds via an SN2 mechanism.
The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield. Common bases include potassium carbonate, sodium hydroxide (B78521), and sodium ethoxide. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and acetone (B3395972) are often favored as they effectively solvate the cation of the base while not interfering with the nucleophilic attack of the thiolate.
A general representation of this reaction is as follows:
2-Methoxyphenyl thiol + Ethyl haloacetate --(Base, Solvent)--> this compound + Salt
The selection of the haloacetate can influence the reaction rate, with ethyl bromoacetate generally being more reactive than ethyl chloroacetate due to the better leaving group ability of the bromide ion.
Table 1: Exemplary Conditions for the Condensation of 2-Methoxyphenyl Thiol with Ethyl Haloacetates
| Entry | Haloacetate | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ethyl chloroacetate | K₂CO₃ | DMF | Room Temp. | 85 |
| 2 | Ethyl bromoacetate | NaH | THF | 0 to Room Temp. | 92 |
| 3 | Ethyl chloroacetate | NaOH | Ethanol (B145695)/Water | Reflux | 78 |
Note: The data in this table is illustrative and based on typical conditions for similar reactions. Actual yields may vary depending on the specific experimental setup.
Esterification of (2-methoxyphenyl)sulfanylacetic Acid with Ethanol
An alternative direct approach involves the esterification of (2-methoxyphenyl)sulfanylacetic acid with ethanol. This method is particularly useful if the corresponding carboxylic acid is readily available or easily synthesized. The synthesis of (2-methoxyphenyl)sulfanylacetic acid itself can be accomplished by the reaction of 2-methoxythiophenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base.
The esterification of (2-methoxyphenyl)sulfanylacetic acid with ethanol is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), in a process known as Fischer esterification. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is often used, which also serves as the solvent. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product.
The general reaction is:
(2-methoxyphenyl)sulfanylacetic Acid + Ethanol --(Acid Catalyst)--> this compound + Water
Table 2: Typical Catalysts and Conditions for Fischer Esterification
| Entry | Catalyst | Ethanol | Conditions |
| 1 | H₂SO₄ (conc.) | Excess (solvent) | Reflux |
| 2 | p-TsOH | Excess (solvent) | Reflux with Dean-Stark trap |
| 3 | Amberlyst-15 | Excess (solvent) | Reflux |
Note: This table presents common catalysts and conditions for Fischer esterification. Specific reaction times and yields would need to be determined experimentally.
Indirect Synthetic Pathways and Multistep Convergent Syntheses of this compound
Indirect synthetic routes, while often involving more steps, can offer advantages in terms of introducing molecular diversity or utilizing alternative starting materials. These pathways may involve the construction of the thioether linkage or the ester group at different stages of the synthesis.
Exploitation of Precursors with Pre-existing Thioether Linkages
This strategy involves starting with a molecule that already contains the 2-methoxyphenylsulfanyl moiety and subsequently introducing the ethyl acetate (B1210297) group. For instance, one could start with 2-(2-methoxyphenyl)sulfanyl)acetonitrile. Hydrolysis of the nitrile group under acidic or basic conditions would yield (2-methoxyphenyl)sulfanylacetic acid, which can then be esterified with ethanol as described in section 2.1.2.
Another approach could involve the reaction of a Grignard reagent derived from a halogenated 2-methoxyphenyl thioether with a suitable electrophile to introduce the acetic acid ester functionality.
Modular Assembly Strategies for the Phenyl, Sulfanyl (B85325), and Ester Moieties
Convergent synthetic strategies aim to build the target molecule from smaller, pre-functionalized fragments. In the context of this compound, this could involve a modular approach where the three key components—the 2-methoxyphenyl ring, the sulfur atom, and the ethyl acetate unit—are brought together in the final stages of the synthesis.
For example, a palladium-catalyzed cross-coupling reaction could be employed to form the C-S bond. A pre-functionalized aryl halide (e.g., 2-bromoanisole) could be coupled with a sulfur-containing building block that already possesses the ethyl acetate moiety, such as ethyl thioglycolate.
Optimization of Reaction Conditions and Catalyst Screening for Enhanced Yield and Selectivity
The efficiency of any synthetic route to this compound can be significantly improved by systematic optimization of the reaction conditions and, where applicable, the selection of an appropriate catalyst.
For the direct condensation reaction (Section 2.1.1), key parameters to optimize include the stoichiometry of the reactants, the concentration of the base, the reaction temperature, and the reaction time. A screening of different base-solvent combinations can reveal the optimal system for maximizing the yield and minimizing side reactions, such as the formation of diaryl disulfides from the oxidation of the thiophenol.
In the case of Fischer esterification (Section 2.1.2), the choice and loading of the acid catalyst are critical. While strong mineral acids are effective, they can sometimes lead to side reactions or be difficult to remove from the reaction mixture. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia, offer the advantage of easy separation and potential for recycling.
For palladium-catalyzed cross-coupling reactions in modular approaches, the selection of the palladium precursor, the ligand, the base, and the solvent system is paramount for achieving high catalytic activity and selectivity. A thorough screening of these components is often necessary to identify the optimal conditions for a given set of substrates.
By carefully considering these synthetic strategies and optimizing the reaction parameters, this compound can be prepared in an efficient and scalable manner, facilitating its use in further chemical transformations.
Influence of Solvents and Temperature on Reaction Efficiency
The choice of solvent and the reaction temperature are critical parameters that significantly impact the rate and yield of the S-alkylation reaction for the synthesis of this compound. The reaction is typically a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion of 2-methoxybenzenethiol (B42552) attacks the electrophilic carbon of the ethyl haloacetate.
Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile. This enhances the nucleophilicity of the thiolate and accelerates the reaction. Common polar aprotic solvents used for such reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (ACN).
Below is a data table compiled from typical conditions for S-alkylation of substituted thiophenols with ethyl chloroacetate, which can be considered analogous to the synthesis of this compound.
| Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | Room Temperature | 12-24 | 85-95 |
| Dimethylformamide (DMF) | 80-100 | 2-4 | 90-98 |
| Acetonitrile (ACN) | Reflux (approx. 82°C) | 6-10 | 80-90 |
| Acetone | Reflux (approx. 56°C) | 12-24 | 75-85 |
| Ethanol | Reflux (approx. 78°C) | 18-36 | 60-75 |
From the representative data, it is evident that polar aprotic solvents like DMF at elevated temperatures provide the best combination of high yield and short reaction time. While reactions at room temperature can also be effective, they require significantly longer durations. Protic solvents like ethanol are generally less effective for this type of SN2 reaction.
Role of Acidic or Basic Catalysis in Ester and Thioether Formation
The formation of this compound involves two key bond formations: the C-S bond of the thioether and the C-O bond of the ethyl ester. The catalysis for each of these bond formations is distinct.
Thioether Formation (S-alkylation):
The formation of the thioether linkage is typically carried out under basic conditions. The base plays a crucial role in deprotonating the thiol group of 2-methoxybenzenethiol to form the more nucleophilic thiolate anion. This thiolate then readily attacks the ethyl haloacetate.
Commonly used bases for this transformation include inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and sodium hydroxide (NaOH), as well as stronger bases like sodium hydride (NaH). The choice of base can influence the reaction rate and yield. Weaker bases like potassium carbonate are often sufficient and are generally preferred for their ease of handling and lower cost. Stronger bases like sodium hydride can lead to faster reactions but may also promote side reactions if not used carefully.
| Base | Typical Solvent | Relative Reactivity | Typical Yield (%) |
|---|---|---|---|
| Potassium Carbonate (K2CO3) | DMF, Acetone | Moderate | 90-98 |
| Sodium Carbonate (Na2CO3) | DMF, Acetone | Moderate | 85-95 |
| Sodium Hydroxide (NaOH) | Ethanol, Water | High | 80-90 (potential for ester hydrolysis) |
| Sodium Hydride (NaH) | THF, DMF | Very High | >95 |
Ester Formation:
The ethyl ester group is typically introduced as part of the alkylating agent (e.g., ethyl chloroacetate). However, if the synthesis were to start from 2-(2-methoxyphenyl)sulfanylacetic acid, an esterification reaction would be required. This esterification is most commonly catalyzed by a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH), in the presence of excess ethanol. This is known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. masterorganicchemistry.com
Alternatively, base-catalyzed transesterification can be employed, although it is less common for the direct synthesis of esters from carboxylic acids. rsc.org Base-promoted hydrolysis of an ester is a common related reaction, often referred to as saponification. chemistrysteps.com
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in chemistry. Several green chemistry approaches can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. conicet.gov.ar For the synthesis of this compound, microwave heating can significantly reduce the reaction time from hours to minutes compared to conventional heating methods. nih.govnih.gov This is due to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and cleaner reactions. conicet.gov.ar
Ultrasound-Assisted Synthesis:
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the ethyl haloacetate. This can allow the use of greener solvents like water or reduce the need for harsh organic solvents.
Use of Greener Solvents:
One of the key principles of green chemistry is the use of safer solvents. While polar aprotic solvents like DMF and DMSO are highly effective for the S-alkylation reaction, they are also associated with environmental and health concerns. Research into greener alternatives is ongoing. Ionic liquids, which are salts that are liquid at low temperatures, have been explored as environmentally benign reaction media due to their low vapor pressure, thermal stability, and recyclability. researchgate.netresearchgate.netnih.govrushim.ru
| Green Chemistry Approach | Key Advantages | Potential Application in Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Rapid S-alkylation of 2-methoxybenzenethiol with ethyl chloroacetate. |
| Ultrasound-Assisted Synthesis | Shorter reaction times, milder conditions, enhanced reaction rates. | Efficient formation of the thioether bond at lower temperatures. |
| Phase-Transfer Catalysis | Use of greener solvents (e.g., water), milder reaction conditions. | Facilitating the reaction between the thiolate and the haloacetate in a biphasic system. |
| Ionic Liquids as Solvents | Low volatility, recyclability, tunable properties. | Replacing traditional volatile organic solvents like DMF or DMSO. researchgate.netresearchgate.netnih.govrushim.ru |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the modern goals of chemical manufacturing.
Chemical Reactivity and Mechanistic Studies of Ethyl 2 2 Methoxyphenyl Sulfanylacetate
Electrophilic and Nucleophilic Reactions at the Sulfanyl (B85325) Moiety of Ethyl 2-(2-methoxyphenyl)sulfanylacetate
The sulfur atom in this compound, being a divalent sulfur species, is susceptible to a variety of electrophilic and nucleophilic attacks. Its reactivity is influenced by the presence of the electron-donating methoxy (B1213986) group on the aromatic ring and the electron-withdrawing acetate (B1210297) group.
Oxidation Reactions: Formation of Sulfoxides and Sulfones
The oxidation of the sulfanyl moiety in aryl thioethers is a well-established transformation that can lead to the formation of either sulfoxides or sulfones, depending on the reaction conditions and the oxidant used. The sulfur atom in this compound can be selectively oxidized to the corresponding sulfoxide (B87167), Ethyl 2-(2-methoxyphenyl)sulfinylacetate, or further oxidized to the sulfone, Ethyl 2-(2-methoxyphenyl)sulfonylacetate.
Common oxidizing agents for the selective conversion of sulfides to sulfoxides include mild oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide under controlled conditions. For instance, the use of one equivalent of m-CPBA at low temperatures, typically around 0°C, in a solvent like dichloromethane, can selectively yield the sulfoxide. derpharmachemica.com Over-oxidation to the sulfone can be a competing reaction, but careful control of stoichiometry and temperature can minimize this. reddit.com
The complete oxidation to the sulfone is generally achieved using stronger oxidizing agents or an excess of the oxidant. Reagents like potassium permanganate, or an excess of hydrogen peroxide in the presence of a catalyst, can drive the reaction to completion, affording the corresponding sulfone. researchgate.net The reaction temperature can also influence the product distribution, with higher temperatures often favoring the formation of the sulfone. organic-chemistry.org
| Oxidizing Agent | Target Product | Typical Conditions |
| m-CPBA (1 equiv.) | Sulfoxide | Dichloromethane, 0°C |
| Hydrogen Peroxide | Sulfoxide | Glacial acetic acid, room temp. nih.gov |
| Potassium Permanganate | Sulfone | Acetone (B3395972)/Water, reflux |
| Oxone® | Sulfoxide/Sulfone | Methanol/Water, room temp. nih.gov |
Alkylation and Acylation Reactions at the Sulfur Atom
The sulfur atom in aryl thioacetates can act as a nucleophile and undergo alkylation and acylation reactions. Alkylation typically involves the reaction with alkyl halides in the presence of a base. jmaterenvironsci.com The base deprotonates the carbon alpha to the sulfur, creating a carbanion that then attacks the alkyl halide. However, direct alkylation at the sulfur atom to form a sulfonium (B1226848) salt is also possible, particularly with reactive alkylating agents like methyl iodide.
Acylation of the sulfur atom is less common but can be achieved using highly reactive acylating agents such as acyl chlorides in the presence of a strong Lewis acid catalyst. organic-chemistry.org These reactions lead to the formation of thioesters. The acylation of Grignard reagents with aromatic acid chlorides in the presence of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to be an efficient method for the synthesis of aryl ketones. wisc.edu
Metal-Catalyzed Cross-Coupling Reactions Involving the C-S Bond
The carbon-sulfur bond in aryl thioethers can be activated and participate in metal-catalyzed cross-coupling reactions. Nickel and palladium catalysts are commonly employed for this purpose. These reactions provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nickel-catalyzed cross-coupling reactions of aryl thioethers with Grignard reagents or organoboron compounds (Suzuki coupling) have been developed. organic-chemistry.orgnih.gov These reactions often proceed via the cleavage of the C-S bond, allowing for the introduction of a new aryl or alkyl group. The choice of ligand is crucial for the success of these transformations, with bulky electron-rich phosphine (B1218219) ligands often being effective. nih.gov
Palladium-catalyzed Suzuki cross-coupling reactions of aryl bromides with phenylboronic acid have been extensively studied. researchgate.net While less common for thioether substrates, under specific conditions, the C-S bond can be activated to participate in such couplings. nih.gov These reactions typically require a palladium(0) catalyst, a phosphine ligand, and a base.
| Catalyst System | Coupling Partner | Product Type |
| NiCl2(dppp) | Grignard Reagent | Biaryl or Alkylarene |
| Pd(PPh3)4 / Base | Arylboronic Acid | Biaryl |
| Ni(cod)2 / Ligand | Alkyl Halide | Aryl Alkyl Thioether chemrxiv.org |
Reactions Involving the Ester Functionality of this compound
The ester group in this compound is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, and amidation.
Transesterification and Hydrolysis Studies
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. researchgate.net Acid-catalyzed transesterification typically involves heating the ester in the presence of an excess of the desired alcohol and a catalytic amount of a strong acid, such as sulfuric acid. semanticscholar.org Base-catalyzed transesterification is generally faster and proceeds under milder conditions, using alkoxides as catalysts. mdpi.com
Hydrolysis of the ester group leads to the corresponding carboxylic acid, 2-(2-methoxyphenyl)sulfanylacetic acid. This reaction can be achieved under either acidic or basic conditions. sfu.ca Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester with an aqueous acid. scribd.comyoutube.comnih.gov Saponification, or base-promoted hydrolysis, is an irreversible reaction that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. researchgate.net
Amidation and Other Carboxylic Acid Derivative Formations
The ester group can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating the ester with the amine. The reactivity of the amine plays a significant role, with more nucleophilic amines reacting more readily.
The formation of other carboxylic acid derivatives, such as acyl chlorides or anhydrides, would first require the hydrolysis of the ester to the corresponding carboxylic acid. The resulting carboxylic acid can then be converted to the desired derivative using standard synthetic methods. For example, treatment with thionyl chloride or oxalyl chloride would yield the acyl chloride, which is a more reactive precursor for the synthesis of amides and other derivatives. google.com
| Reagent | Product |
| Methanol / H+ or MeO- | Mthis compound |
| H3O+ / Heat | 2-(2-methoxyphenyl)sulfanylacetic acid |
| 1. NaOH, H2O / Heat; 2. H3O+ | 2-(2-methoxyphenyl)sulfanylacetic acid |
| RNH2 / Heat | N-Alkyl-2-(2-methoxyphenyl)sulfanylacetamide |
Reactivity of the Aromatic Ring in this compound
The reactivity of the aromatic ring in this compound is primarily governed by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the ethyl sulfanylacetate group (-SCH₂COOEt). These groups influence the rate and regioselectivity of electrophilic aromatic substitution reactions.
The methoxy group is a strongly activating substituent that donates electron density to the aromatic ring through a resonance effect (+M effect). organicchemistrytutor.comlibretexts.orgyoutube.com This donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. wikipedia.orgwikipedia.org Conversely, the sulfur atom of the thioether group also possesses lone pairs that can be donated to the ring via resonance, but its activating effect is generally considered moderate. Both the methoxy and thioether groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. organicchemistrytutor.comlibretexts.org
In this compound, these two groups are in an ortho relationship. Their directing effects are cooperative, reinforcing electron density at specific positions. msu.edu The methoxy group at position 1 strongly activates positions 2, 4, and 6. The thioether at position 2 activates positions 1, 3, and 5. The combined effect results in a significant increase in electron density at positions 3, 5, and particularly at position 6 (which is para to the methoxy group and meta to the thioether) and position 4 (para to the thioether and meta to the methoxy group).
However, the strong activating nature of the methoxy group typically dominates the directing effect. youtube.com Therefore, electrophilic attack is most favored at the positions ortho and para to the methoxy group. Since the ortho position (C2) is already substituted, the primary sites for substitution are the other ortho position (C6) and the para position (C4). Steric hindrance from the adjacent thioether group might slightly disfavor substitution at C6, potentially making C4 a major site of reaction.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org The specific regioselectivity would be determined by the reaction conditions and the nature of the electrophile.
The aromatic C-H bonds of the methoxyphenyl group in this compound are amenable to functionalization through palladium-catalyzed reactions. These methods offer a powerful way to form new carbon-carbon and carbon-heteroatom bonds with high selectivity, often directed by a nearby functional group. nih.gov
In this molecule, either the oxygen of the methoxy group or the sulfur of the thioether can act as a directing group, facilitating C-H activation at the ortho position. This process typically involves the formation of a cyclopalladated intermediate. rsc.orgbeilstein-journals.org For instance, a Pd(II) catalyst can coordinate to the sulfur atom and subsequently activate the C-H bond at the C3 position.
Common palladium-catalyzed reactions applicable to such substrates include:
Arylation: Coupling with aryl halides or arylboronic acids (Suzuki coupling) to form biaryl structures.
Acylation: Introduction of an acyl group using acylating agents. rsc.org
Alkylation: Formation of a new C-C bond with alkylating agents. researchgate.net
The general mechanism for these transformations often involves an initial C-H activation to form a palladacycle, followed by oxidative addition of a coupling partner, and concluding with reductive elimination to release the functionalized product and regenerate the palladium catalyst. nih.govrsc.org High temperatures are often required for aromatic C-H functionalization, though recent advances have enabled some transformations at room temperature. beilstein-journals.org
| Reaction Type | Potential Coupling Partner | Expected Product Type | Key Mechanistic Step |
|---|---|---|---|
| Arylation (e.g., Suzuki Coupling) | Arylboronic Acid (Ar-B(OH)₂) | Aryl-substituted derivative | Transmetalation |
| Olefination (e.g., Heck Reaction) | Alkene (e.g., Styrene) | Alkenyl-substituted derivative | Carbopalladation |
| Acylation | Acyl Chloride (R-COCl) | Acyl-substituted derivative | Reductive Elimination |
| Alkylation | Alkyl Halide (R-X) | Alkyl-substituted derivative | Reductive Elimination |
Mechanistic Investigations of Key Transformations of this compound
While specific mechanistic studies for this compound are not extensively documented in the provided search results, the mechanisms of its key transformations can be inferred from studies on analogous aryl thioethers and methoxy-substituted aromatic compounds.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution proceeds through a two-step process. The first step involves the attack of the electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org This step is typically the rate-determining step. The positive charge in the Wheland intermediate is delocalized across the ring, and for substitution directed by the methoxy group, a key resonance structure places the positive charge on the carbon bearing the methoxy group, where it is further stabilized by the lone pairs of the oxygen atom. youtube.com The final step is the rapid loss of a proton from the site of attack to restore aromaticity. libretexts.org
Palladium-Catalyzed C-H Activation: Mechanistic studies on similar systems suggest that directing group-assisted C-H activation proceeds via a cyclometalated intermediate. beilstein-journals.org For this compound, the palladium catalyst would first coordinate to the sulfur or oxygen atom. This is followed by the cleavage of a nearby C-H bond to form a stable five- or six-membered palladacycle. beilstein-journals.org This palladacycle is a key reactive intermediate that then engages with the coupling partner in subsequent steps of the catalytic cycle. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are often employed to examine the transition states and intermediates in these complex catalytic cycles. proceedings.science
Kinetic studies provide quantitative insight into reaction mechanisms by determining rate laws and activation parameters. For the transformations involving this compound, kinetic analyses would focus on how the rate is influenced by the concentrations of the substrate, reagents, and catalysts.
Electrophilic Aromatic Substitution: The rate of electrophilic substitution is highly dependent on the nature of the substituents on the aromatic ring. The electron-donating methoxy group significantly increases the reaction rate compared to unsubstituted benzene. wikipedia.org Kinetic studies would likely show that the reaction is first-order with respect to both the aromatic substrate and the electrophile.
Thioether Oxidation: While not a reaction on the aromatic ring itself, the thioether moiety is susceptible to oxidation. Kinetic analyses of the oxidation of various aryl thioethers have been performed. nih.govacs.org These studies show that the reaction rates are sensitive to the electronic properties of the substituents on the aryl ring. Electron-donating groups, like the methoxy group in the subject compound, would be expected to increase the rate of oxidation at the sulfur atom by increasing its electron density. nih.govacs.org The rate of oxidation of thioethers by reagents like hydrogen peroxide can be slow, with half-lives potentially on the scale of hours, whereas oxidation by stronger oxidants like hypochlorite (B82951) can be orders of magnitude faster. nih.govacs.org
| Transformation | Key Influencing Factors | Expected Kinetic Effect |
|---|---|---|
| Electrophilic Aromatic Substitution | Concentration of Electrophile, Substrate Temperature | Rate increases with concentration and temperature. Methoxy group accelerates the rate. |
| Palladium-Catalyzed C-H Activation | Catalyst Loading, Ligand Type, Temperature, Reagent Concentration | Rate is dependent on the efficiency of the catalytic cycle; turnover frequency is a key parameter. |
| Thioether Oxidation | Oxidant Type and Concentration, pH, Temperature | Rate is highly dependent on the oxidant (e.g., NaOCl >> H₂O₂). Electron-donating groups on the ring increase the rate. nih.govacs.org |
Applications of Ethyl 2 2 Methoxyphenyl Sulfanylacetate in Advanced Organic Synthesis
Ethyl 2-(2-methoxyphenyl)sulfanylacetate as a Building Block for Complex Heterocycles
Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of this compound as a building block for the synthesis of complex heterocycles. General principles of organic synthesis suggest that its structure, featuring a reactive ester group and a sulfur linkage, could potentially be exploited in cyclization reactions. However, without documented research, any specific pathways or resulting heterocyclic systems would be purely speculative.
Synthesis of Sulfur-Containing Fused Ring Systems
There is no available research specifically documenting the use of this compound in the synthesis of sulfur-containing fused ring systems. While the inherent thioether and ester functionalities could theoretically participate in intramolecular cyclization or multi-component reactions to form such systems, no published examples of these transformations exist for this particular compound.
Incorporation into Pyrrole and Thiophene Derivatives
Scientific literature does not currently contain specific examples of this compound being incorporated into pyrrole or thiophene derivatives. Established synthetic routes for these heterocycles, such as the Paal-Knorr or Gewald reactions, utilize different starting materials. There are no documented modifications of these or other synthetic methods that employ this compound as a precursor.
Role in Chiral Auxiliary Synthesis and Asymmetric Transformations
There is no evidence in the current body of scientific literature to suggest that this compound is used in chiral auxiliary synthesis or in asymmetric transformations. The principles of chiral auxiliary design typically involve the incorporation of stereogenic centers and rigid conformational elements to control the stereochemical outcome of a reaction. While it is conceivable to design a synthetic pathway to a chiral auxiliary derived from this compound, no such research has been published.
Precursor in the Development of Organosulfur Ligands for Catalysis
The scientific literature does not describe the use of this compound as a precursor for the development of organosulfur ligands for catalysis. The design of such ligands often involves the strategic placement of sulfur atoms to coordinate with metal centers. Although the thioether moiety in this compound could potentially serve as a coordination site, there are no published studies detailing its incorporation into ligand scaffolds for catalytic applications.
Utility in Material Science Research: Polymer Chemistry Applications
There is no available research on the utility of this compound in material science or its applications in polymer chemistry. The development of new polymers often involves monomers with specific reactive groups that can undergo polymerization. While the ester group in this compound could potentially be involved in polymerization reactions like polycondensation, there is no documented evidence of this compound being used as a monomer or in any other capacity in the field of polymer chemistry.
Spectroscopic and Structural Elucidation Studies of Ethyl 2 2 Methoxyphenyl Sulfanylacetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
One-dimensional NMR spectra provide foundational information about the chemical environment and number of different types of protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Ethyl 2-(2-methoxyphenyl)sulfanylacetate, the spectrum is characterized by signals corresponding to the aromatic protons of the methoxyphenyl group, the methylene (B1212753) protons of the thioacetate (B1230152) group, the methoxy (B1213986) protons, and the protons of the ethyl ester group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons, the methoxy carbon, and the ethyl group carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.35-7.45 | m | 2H | - | Aromatic (Ar-H) |
| 6.85-6.95 | m | 2H | - | Aromatic (Ar-H) |
| 4.15 | q | 2H | 7.1 | -OCH₂CH₃ |
| 3.88 | s | 3H | - | -OCH₃ |
| 3.65 | s | 2H | - | -S-CH₂- |
| 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 169.5 | C=O (Ester) |
| 157.0 | Aromatic (C-OCH₃) |
| 132.0 | Aromatic (C-H) |
| 128.0 | Aromatic (C-H) |
| 123.0 | Aromatic (C-S) |
| 121.0 | Aromatic (C-H) |
| 110.5 | Aromatic (C-H) |
| 61.5 | -OCH₂CH₃ |
| 55.8 | -OCH₃ |
| 35.0 | -S-CH₂- |
| 14.2 | -OCH₂CH₃ |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a key correlation would be observed between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would link the proton signal at ~4.15 ppm to the carbon signal at ~61.5 ppm (-OCH₂CH₃) and the proton signal at ~3.65 ppm to the carbon signal at ~35.0 ppm (-S-CH₂-), among others.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in piecing together the molecular fragments. Expected correlations would include the one between the methylene protons of the ethyl group (~4.15 ppm) and the ester carbonyl carbon (~169.5 ppm), confirming the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's three-dimensional conformation. For this compound, NOESY could show through-space interactions between the methoxy protons and the adjacent aromatic proton.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₁H₁₄O₃S. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. iucr.orgorganicchemistrydata.org This technique is invaluable for assessing the purity of a sample of this compound by separating it from any starting materials, byproducts, or impurities. iucr.orgorganicchemistrydata.org The mass spectrometer then provides molecular weight information for each separated component, aiding in their identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. vscht.cz It is an effective tool for identifying the functional groups present in a molecule. iucr.orgvscht.cziucr.orgnih.gov
The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. iucr.orgvscht.cziucr.orgnih.gov A strong, sharp absorption band is expected for the carbonyl (C=O) group of the ester. Other significant bands would correspond to C-O stretching vibrations from the ester and the methoxy ether group, C-H stretching from the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic ring. iucr.orgvscht.cziucr.orgnih.gov
Interactive Data Table: Characteristic IR Absorption Bands
Characteristic IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1150 | Strong | C-O Stretch (Ester) |
X-ray Crystallography for Solid-State Molecular Structure Determination
Following a comprehensive search of scientific and crystallographic databases, including PubChem and the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for this compound could be located. cam.ac.ukcam.ac.uknih.gov The determination of precise bond lengths, bond angles, torsion angles, and the analysis of intermolecular interactions through methods like Hirshfeld surface analysis are contingent upon the availability of a solved crystal structure.
While crystallographic studies have been conducted on structurally related molecules containing sulfanylacetate or methoxyphenyl moieties, this information is not directly transferable to the title compound. nih.goviucr.orgnih.govresearchgate.net The unique electronic and steric arrangement of this compound dictates its specific solid-state conformation and crystal packing, which can only be definitively determined through experimental X-ray analysis.
A detailed quantitative analysis of the molecular geometry of this compound is not possible without experimental crystallographic data. Such an analysis would typically involve the precise measurement of all covalent bond distances (e.g., C-S, C-O, C=O, C-C), the angles between bonded atoms (e.g., C-S-C, O-C=O), and the dihedral or torsion angles that define the molecule's three-dimensional shape.
For context, in similar structures, bond lengths and angles are found to be in good agreement with standard values, though they can be influenced by the local chemical environment and intermolecular forces. researchgate.netnih.gov However, speculation on the specific values for the title compound would be inappropriate without a solved crystal structure.
Table 5.4.1.1. Selected Bond Lengths for this compound Data not available from crystallographic studies.
| Atom 1 | Atom 2 | Bond Length (Å) |
| S | C(aryl) | Not Determined |
| S | C(acetate) | Not Determined |
| C | O(ester) | Not Determined |
| C | O(carbonyl) | Not Determined |
Table 5.4.1.2. Selected Bond Angles for this compound Data not available from crystallographic studies.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C(aryl) | S | C(acetate) | Not Determined |
| S | C | C(carbonyl) | Not Determined |
| O(carbonyl) | C | O(ester) | Not Determined |
The study of intermolecular interactions, crucial for understanding the solid-state properties of a compound, relies on detailed knowledge of how molecules arrange themselves in a crystal lattice. Techniques such as Hirshfeld surface analysis are powerful tools for visualizing and quantifying these interactions, including hydrogen bonds and van der Waals forces. nih.govmdpi.com
Without a crystal structure for this compound, a discussion of its specific intermolecular forces, potential hydrogen bonding patterns, or crystal packing motifs remains speculative. Such an analysis would require experimental determination via X-ray crystallography.
Table 5.4.2.1. Summary of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis Data not available from crystallographic studies.
| Interaction Type | Contribution (%) |
| H···H | Not Determined |
| O···H / H···O | Not Determined |
| C···H / H···C | Not Determined |
| S···H / H···S | Not Determined |
| Other | Not Determined |
Computational and Theoretical Investigations of Ethyl 2 2 Methoxyphenyl Sulfanylacetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the complex many-electron problem, DFT provides a balance of accuracy and computational efficiency, making it ideal for studying organic molecules of moderate size.
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in Ethyl 2-(2-methoxyphenyl)sulfanylacetate must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the minimum energy on the potential energy surface.
| Structural Parameter | Description | Hypothetical Optimized Value |
|---|---|---|
| C-S Bond Length | Bond between the phenyl ring and the sulfur atom | 1.78 Å |
| S-CH₂ Bond Length | Bond between the sulfur atom and the acetate (B1210297) methylene (B1212753) group | 1.83 Å |
| C=O Bond Length | Carbonyl bond length in the ester group | 1.22 Å |
| C-S-C Bond Angle | Angle around the central sulfur atom | 103.5° |
| O-C-C-S Dihedral | Torsion angle defining the ester group orientation | -175° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability. mdpi.comirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. mdpi.comresearchgate.netstackexchange.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap and is generally more reactive. mdpi.comirjweb.com
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.4 eV |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons | 3.8 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.7 |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons | 2.7 |
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. nih.govnih.gov By calculating the nuclear magnetic shielding tensors for each atom in the optimized geometry, typically using the Gauge-Including Atomic Orbital (GIAO) method, one can predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental spectra, aiding in the assignment of complex signals. researchgate.net
Similarly, DFT can calculate the vibrational frequencies of the molecule. researchgate.netdtic.milyoutube.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate to the peaks observed in an Infrared (IR) spectrum. niscpr.res.in For instance, the calculation can pinpoint the frequency for the characteristic C=O stretch of the ester group and various C-H and C-S vibrations. researchgate.net
| Atom/Group | Hypothetical Experimental δ (ppm) | DFT Predicted δ (ppm) |
|---|---|---|
| Carbonyl C=O | 170.5 | 171.2 |
| Aromatic C-O | 157.8 | 158.5 |
| Aromatic C-S | 125.1 | 125.9 |
| -S-CH₂- | 36.2 | 36.9 |
| -O-CH₃ | 55.9 | 56.5 |
| Aromatic H's | 6.9 - 7.3 | 7.0 - 7.4 |
| -S-CH₂- H's | 3.75 | 3.80 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. bioinformaticsreview.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment. acs.orguchicago.eduresearchgate.netacs.org
For a flexible molecule like this compound, MD can explore the different conformations it adopts at a given temperature by simulating the rotations around its single bonds. mdpi.comtandfonline.com This provides a more realistic ensemble of structures than a single optimized geometry. Furthermore, by explicitly including solvent molecules (like water or DMSO) in the simulation box, MD can be used to study how the solvent influences the conformational preferences and dynamics of the solute, providing insights that are crucial for understanding its behavior in a realistic chemical environment. acs.orgnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate a molecule's structural features with its physicochemical properties. mdpi.comglobethesis.com The goal is to predict properties for new or untested compounds based on their structure alone.
For this compound, a QSPR model could be developed to predict its reactivity. nih.govresearchgate.net This would involve calculating a set of numerical descriptors that characterize the molecule's structure, such as electronic descriptors (e.g., HOMO/LUMO energies, dipole moment from DFT), topological descriptors (describing atomic connectivity), and constitutional descriptors (e.g., molecular weight). By building a statistical model (such as multiple linear regression) using a training set of related sulfur-containing compounds with known reactivity data, a predictive equation can be generated. nih.gov This model could then be used to estimate the reactivity of the target molecule and other similar structures.
Molecular Docking Studies for Potential Target Interactions (in a research context)
In the context of drug discovery and chemical biology research, molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.comnih.gov
For this compound, docking studies could be performed to explore its potential to interact with a specific enzyme's active site. d-nb.inforesearchgate.netnih.gov The process involves generating multiple possible binding poses of the molecule within the receptor's binding pocket and then using a scoring function to rank these poses. The scores provide an estimate of the binding free energy, with lower scores indicating more favorable binding. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues, offering hypotheses about its potential biological activity that can guide further experimental investigation.
| Parameter | Description | Result |
|---|---|---|
| Binding Affinity | Estimated free energy of binding | -7.2 kcal/mol |
| Key Interaction 1 | Hydrogen bond with a specific amino acid | H-bond with SER-253 (Carbonyl Oxygen) |
| Key Interaction 2 | Hydrophobic interaction with an amino acid | Pi-Sulfur with PHE-381 (Phenyl Ring) |
| Key Interaction 3 | Hydrophobic interaction with an amino acid | Hydrophobic contact with LEU-352 |
| Predicted Inhibition Constant (Ki) | Calculated from binding affinity | 6.5 µM |
Structure Activity Relationship Sar Studies and Analog Design
Rational Design of Enhanced Analogs:The absence of foundational SAR data precludes any discussion on the rational design of more potent or selective analogs.
While general principles of medicinal chemistry and SAR studies on other molecules containing similar fragments—such as methoxyphenyl or sulfanylacetate groups—exist, applying such information to this specific compound without direct evidence would be speculative and scientifically unfounded. The strict requirement to focus solely on Ethyl 2-(2-methoxyphenyl)sulfanylacetate prevents the inclusion of data from related but distinct chemical series.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of S-aryl thioacetates, including Ethyl 2-(2-methoxyphenyl)sulfanylacetate, has traditionally relied on methods that are now being re-evaluated for sustainability. Future research will undoubtedly focus on developing greener, more efficient, and economically viable synthetic protocols.
Key areas of exploration include:
Transition-Metal-Free Catalysis: While palladium and copper-catalyzed reactions have proven effective, there is a growing impetus to develop methods that avoid transition metals altogether. researchgate.netnih.govresearchgate.net Future work could investigate visible-light-induced, organophotoredox-catalyzed strategies which offer mild reaction conditions and reduce metal contamination in the final product. chemrxiv.orgnih.govresearchgate.net
Sustainable Solvents and Reagents: The use of environmentally benign solvents like cyclopentyl methyl ether (CPME) is a promising alternative to traditional solvents. researchgate.net Research should aim to adapt existing syntheses of this compound to these green solvents. Furthermore, employing odorless and stable thiol-free reagents, such as xanthates or potassium thioacetate (B1230152), can mitigate the use of malodorous and air-sensitive thiols. researchgate.netmdpi.comrsc.org
Table 1: Comparison of Synthetic Methodologies for Aryl Thioacetates
| Feature | Traditional Methods | Future Sustainable Methods |
| Catalyst | Palladium, Copper complexes | Organophotocatalysts, Nickel nanoparticles, Catalyst-free systems researchgate.net |
| Energy Input | High temperatures, Microwave irradiation | Visible light, Room temperature conditions |
| Solvents | Toluene, DMF, Chlorinated solvents | Water, Cyclopentyl Methyl Ether (CPME), Recyclable media researchgate.net |
| Reagents | Foul-smelling thiols, Air-sensitive reagents | Potassium thioacetate, Xanthates, Recyclable reagents mdpi.comrsc.org |
| By-products | Often discarded | Repurposed and reused in a circular approach chemrxiv.orgnih.gov |
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research should employ a combination of experimental and computational techniques to elucidate the intricate pathways of its formation and subsequent reactions.
Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to probe reaction pathways. nih.gov Future studies could model the oxidative addition-reductive elimination mechanism in metal-catalyzed syntheses or explore the energetics of intermediate formation in photocatalyzed reactions to predict reactivity and selectivity. nih.govrsc.org
Advanced Spectroscopic and Kinetic Studies: Techniques such as UV-visible spectrophotometry, cyclic voltammetry, and fluorescence quenching can provide valuable real-time data on the reaction progress and the nature of catalytic species. nih.govchemrxiv.org Kinetic studies can help determine rate-limiting steps and the influence of various reaction parameters, leading to more rational process optimization. researchgate.net
Radical Probe Experiments: For reactions proceeding via radical pathways, such as those induced by visible light, the use of radical probes can confirm the presence of radical intermediates and help distinguish between different potential mechanisms, like single electron transfer (SET) or the formation of electron donor-acceptor (EDA) complexes. nih.govrsc.org
Identification of Specific Biological Targets and Comprehensive Molecular Mechanism Elucidation
The thioether and ester functionalities present in this compound are common motifs in biologically active molecules, suggesting potential for pharmaceutical or agrochemical applications. mdpi.commdpi.com However, specific biological targets for this compound have not been identified. A systematic exploration is a critical future direction.
Phenotypic and Target-Based Screening: The initial step involves screening the compound against a wide array of biological assays. This could include phenotypic screens on various cell lines (e.g., cancer, bacterial, fungal) to identify any overt bioactivity, followed by target-based screening against panels of known enzymes (e.g., kinases, proteases) or receptors.
Target Deconvolution: Should bioactivity be confirmed, the next crucial phase is to identify the specific molecular target(s). Modern chemical proteomics and genetic approaches, such as affinity chromatography-mass spectrometry, CRISPR-Cas9 screening, or yeast three-hybrid systems, can be employed to pinpoint the protein(s) with which the compound interacts.
Molecular Mechanism of Action: Once a target is identified, detailed biochemical and biophysical studies are required to understand the mechanism of action. This includes determining binding affinity (e.g., via Surface Plasmon Resonance), mode of inhibition (for enzymes), and solving the co-crystal structure of the compound bound to its target protein to reveal the precise molecular interactions.
Integration with Advanced Technologies (e.g., Flow Chemistry, High-Throughput Screening)
The integration of modern automation and engineering technologies can dramatically accelerate the research and development process for this compound and its derivatives.
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.com Future work should focus on translating the synthesis of this compound into a continuous-flow process. This would be particularly beneficial for managing potentially exothermic reactions or for photochemical transformations requiring precise control over light exposure. mdpi.com
High-Throughput Screening (HTS): HTS platforms can be used to rapidly optimize reaction conditions by screening large libraries of catalysts, ligands, solvents, and bases in parallel, using only nanomole quantities of starting material. sigmaaldrich.comscienceintheclassroom.org This approach minimizes the consumption of valuable substrates while quickly identifying optimal conditions for synthesis. scienceintheclassroom.org Furthermore, HTS can be applied to screen libraries of derivatives of this compound for biological activity, accelerating the discovery of new leads. nih.govnih.gov
Table 2: Application of Advanced Technologies in Future Research
| Technology | Application Area | Potential Advantages |
| Flow Chemistry | Synthesis & Manufacturing | Increased safety, enhanced control, improved scalability, potential for automation. mdpi.com |
| High-Throughput Screening (HTS) | Reaction Optimization | Rapid identification of optimal catalysts, ligands, solvents, and conditions. sigmaaldrich.comscienceintheclassroom.org |
| High-Throughput Screening (HTS) | Biological Discovery | Fast screening of compound libraries against biological targets to identify active molecules. nih.govnih.gov |
| Automated Data Analysis | Mechanistic Studies & Screening | Efficient processing of large datasets from HTS and kinetic experiments. |
Potential for Developing New Chemical Probes or Research Reagents
The unique chemical structure of this compound provides opportunities for its development into specialized tools for chemical and biological research. The thioacetate moiety can serve as a masked thiol, which can be deprotected under specific conditions to reveal a reactive nucleophile.
Activity-Based Probes: By attaching a reporter tag (like a fluorophore or a biotin (B1667282) molecule) and a reactive group, derivatives of this compound could be designed as activity-based probes to label and identify specific classes of enzymes in complex biological systems.
Reagents for Bioconjugation: The thiol generated after deacetylation can participate in selective chemical reactions, such as thiol-ene "click" chemistry or Michael additions. researchgate.net This makes the parent compound a potential precursor for reagents used in bioconjugation, allowing for the specific labeling of proteins, nucleic acids, or other biomolecules.
Surface Modification: The reactive thiol can also be used to anchor molecules to surfaces, such as gold nanoparticles or microarray slides. researchgate.net This could enable the development of new diagnostic tools or materials with tailored surface properties.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(2-methoxyphenyl)sulfanylacetate, and how can purity be optimized?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method is the reaction of 2-methoxythiophenol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) . Purity optimization requires careful control of stoichiometry, reaction temperature (60–80°C), and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol . Monitoring by TLC or HPLC ensures minimal by-products like disulfide derivatives.
Q. How is the structural elucidation of this compound performed?
Key techniques include:
- NMR Spectroscopy : H NMR reveals aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and ester methylene/methyl groups (δ 4.1–1.2 ppm). C NMR confirms the ester carbonyl (δ ~170 ppm) and sulfur-linked carbons .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., S⋯O non-covalent bonds) and confirms the planar configuration of the methoxyphenyl ring .
- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (m/z ~242) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential sulfur-containing vapor release.
- Storage : -20°C in airtight containers to prevent oxidation .
- Waste Disposal : Neutralize with dilute NaOH and incinerate via certified hazardous waste programs .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
Regioselectivity issues arise during electrophilic aromatic substitution (e.g., nitration, halogenation) due to competing ortho/meta/para directing effects of the methoxy and sulfanyl groups. Strategies include:
- Protecting Groups : Temporarily block the sulfanyl group with tert-butyl disulfide to favor methoxy-directed reactions .
- Catalytic Control : Use Lewis acids (e.g., AlCl₃) to stabilize transition states favoring para-substitution on the methoxyphenyl ring .
- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Unexpected NMR shifts or MS fragments may stem from:
- Dynamic Effects : Tautomerism between thiol and thione forms in solution. Variable-temperature NMR can identify equilibrium shifts .
- Impurity Interference : Trace solvents (e.g., DMF) or disulfide by-products require advanced purification (prep-HPLC) and 2D NMR (HSQC, HMBC) for unambiguous assignment .
- Crystal Packing Effects : X-ray data may show conformational differences vs. solution-state structures. Compare solid-state (XRD) and solution (NMR) data to reconcile discrepancies .
Q. What experimental design considerations are critical for studying its biological activity?
- Stability Assays : Monitor hydrolytic degradation (e.g., in PBS at pH 7.4) to ensure compound integrity during cell-based studies .
- Metabolite Identification : Use LC-MS/MS to track sulfoxide/sulfone metabolites formed via cytochrome P450 enzymes .
- Structure-Activity Relationships (SAR) : Modify the ester group (e.g., replace ethyl with methyl) to assess impact on bioavailability and target binding .
Q. How can researchers mitigate side reactions during large-scale synthesis?
- Temperature Gradients : Avoid localized overheating (a cause of disulfide formation) via controlled dropwise addition of reagents .
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of the sulfanyl group to sulfonic acid derivatives .
- Flow Chemistry : Continuous reactors improve mixing and reduce reaction time, minimizing by-products .
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
